molecular formula C8H6ClN3 B6244825 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carbonitrile CAS No. 2092684-28-9

3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carbonitrile

Cat. No.: B6244825
CAS No.: 2092684-28-9
M. Wt: 179.60 g/mol
InChI Key: QKYHVGHGQPHRNZ-UHFFFAOYSA-N
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Description

3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carbonitrile is a heterocyclic compound that contains a pyridazine ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridazine with a nitrile source under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction can lead to different functionalized compounds .

Mechanism of Action

The mechanism of action of 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Properties

CAS No.

2092684-28-9

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridazine-4-carbonitrile

InChI

InChI=1S/C8H6ClN3/c9-8-6(4-10)5-2-1-3-7(5)11-12-8/h1-3H2

InChI Key

QKYHVGHGQPHRNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=NC(=C2C#N)Cl

Purity

95

Origin of Product

United States

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